tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H22N4O4. It is known for its unique structure, which includes a quinoline ring substituted with a nitro group and a piperazine ring bonded to a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The nitro group is introduced via nitration reactions.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with appropriate reagents under controlled conditions.
Coupling Reaction: The quinoline intermediate is then coupled with the piperazine ring using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
tert-Butyl Ester Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the quinoline ring can undergo reduction reactions to form amino derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Reduction of Nitro Group: Aminoquinoline derivatives.
Substitution Reactions: Various substituted piperazine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Material Science: Employed in the synthesis of novel polymers and materials with specific electronic properties
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used as a fluorescent probe in biological imaging studies.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Applied in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
tert-Butyl piperazine-1-carboxylate: Similar structure but lacks the quinoline ring.
4-(5-Nitroquinolin-8-yl)piperazine: Similar structure but lacks the tert-butyl ester group
Uniqueness: tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is unique due to the combination of the quinoline ring, nitro group, piperazine ring, and tert-butyl ester. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, a piperazine ring, and a nitro-substituted quinoline moiety. With the molecular formula and a molecular weight of approximately 358.39 g/mol, this compound is typically encountered as a white crystalline solid. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antimicrobial activity , making it a promising candidate for developing new antimicrobial agents. Time-kill assays have demonstrated its efficacy against various bacterial strains, suggesting that it may disrupt microbial growth through specific mechanisms related to its chemical structure.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . Preliminary findings suggest that it can modulate inflammatory responses, potentially offering therapeutic applications in conditions characterized by excessive inflammation. Its structural components indicate possible interactions with inflammatory mediators and cellular signaling pathways, warranting further pharmacological studies to elucidate its mechanism of action.
The mechanism of action for this compound involves:
- DNA Intercalation : The nitroquinoline moiety may intercalate with DNA, disrupting its function and leading to potential anticancer activity.
- Enzyme Modulation : The piperazine ring can interact with various enzymes and receptors, modulating their activity.
- Stability Enhancement : The tert-butyl ester group enhances the compound's stability and bioavailability .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
tert-Butyl piperazine-1-carboxylate | Lacks quinoline ring | Limited activity |
4-(5-Nitroquinolin-8-yl)piperazine | Lacks tert-butyl ester | Moderate activity |
This compound | Unique combination of structural features | Promising anti-inflammatory and antimicrobial activity |
The uniqueness of this compound lies in its specific combination of structural features that confer unique biological activities and chemical reactivity compared to similar compounds .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant bactericidal effects against several strains of bacteria. The compound's effectiveness was assessed through various assays, including minimum inhibitory concentration (MIC) tests and time-kill studies, which confirmed its potential as a lead compound in the development of new antimicrobial therapies.
Anti-inflammatory Mechanism Exploration
Further research focused on the anti-inflammatory mechanisms of the compound. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may play a role in modulating immune responses, providing insights into its potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14(22(24)25)13-5-4-8-19-16(13)15/h4-8H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFQFNDYKSSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652748 | |
Record name | tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-74-8 | |
Record name | tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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